molecular formula C24H19N3O4 B1246160 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-, dimethyl ester CAS No. 150044-77-2

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-, dimethyl ester

Cat. No.: B1246160
CAS No.: 150044-77-2
M. Wt: 413.4 g/mol
InChI Key: DKTWEIRHZXHFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-, dimethyl ester is a natural product found in Streptomyces and Lycogala epidendrum with data available.

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study by Alizadeh, Hosseinpour, and Rostamnia (2008) highlights a method for synthesizing 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, demonstrating an unusual ring annulation involving acetylenic esters and α-amino acids (Alizadeh, Hosseinpour, & Rostamnia, 2008).
  • Acheson (1963) discusses reactions of acetylenecarboxylic acids and their esters with nitrogen-containing heterocyclic compounds, including the combination with various pyrroles (Acheson, 1963).

Biocatalytic Applications

  • Gill and Patel (2006) developed a biocatalytic method for converting a derivative of 1H-pyrrole-1,5-dicarboxylic acid into an amide, which is an intermediate in synthesizing the DPP4 inhibitor Saxagliptin (Gill & Patel, 2006).

Pharmaceutical and Medicinal Chemistry

  • Ekhato and Huang (1997) describe the use of pyrrolo[2,3-b]indole tricarboxylic acid esters in the preparation of α-methyltryptophan and its derivatives, with applications in drug development (Ekhato & Huang, 1997).
  • Masuda, Koshimizu, Nagatomo, and Inoue (2016) discuss the asymmetric total synthesis of ryanodol and ryanodine, where 1H-pyrrole-2-carboxylic acid derivatives are critical intermediates (Masuda, Koshimizu, Nagatomo, & Inoue, 2016).

Chemical Structure and Properties

  • Silva et al. (2007) synthesized a substituted pyrrole and characterized it using X-ray diffraction, exploring its potential as a precursor for meso-free-porphyrins (Silva et al., 2007).
  • Demopoulos, Nicolaou, and Zika (2003) developed a synthesis method for a hydroxyindol derivative starting from 1H-indole, showcasing its potential for biological interest (Demopoulos, Nicolaou, & Zika, 2003).

Properties

CAS No.

150044-77-2

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

dimethyl 3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C24H19N3O4/c1-30-23(28)21-19(15-11-25-17-9-5-3-7-13(15)17)20(22(27-21)24(29)31-2)16-12-26-18-10-6-4-8-14(16)18/h3-12,25-27H,1-2H3

InChI Key

DKTWEIRHZXHFQB-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(N1)C(=O)OC)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Canonical SMILES

COC(=O)C1=C(C(=C(N1)C(=O)OC)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Synonyms

lycogarubin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-, dimethyl ester
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1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-, dimethyl ester
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1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-, dimethyl ester
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1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-, dimethyl ester
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1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-, dimethyl ester
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1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-, dimethyl ester

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